molecular formula C11H11N3O4S B12881937 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- CAS No. 155144-45-9

1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-

Cat. No.: B12881937
CAS No.: 155144-45-9
M. Wt: 281.29 g/mol
InChI Key: MVYRKTZRJFFMMV-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyrazole with potassium permanganate, which is then followed by sulfonation with methylphenylamine . Another method includes the use of 4-bromopyrazole, which reacts with n-butyllithium at -78°C, followed by sulfonation . These methods, however, require specific reaction conditions and reagents, making them complex and costly.

Chemical Reactions Analysis

1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonyl group can be replaced by other nucleophiles.

    Cycloaddition: It can participate in cycloaddition reactions, forming more complex heterocyclic systems

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)- can be compared with other similar compounds such as:

Properties

CAS No.

155144-45-9

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H11N3O4S/c1-14(8-5-3-2-4-6-8)19(17,18)10-9(11(15)16)7-12-13-10/h2-7H,1H3,(H,12,13)(H,15,16)

InChI Key

MVYRKTZRJFFMMV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=NN2)C(=O)O

Origin of Product

United States

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